molecular formula C3H2Cl2O2 B156481 Malonyl chloride CAS No. 1663-67-8

Malonyl chloride

Cat. No. B156481
CAS RN: 1663-67-8
M. Wt: 140.95 g/mol
InChI Key: SXYFKXOFMCIXQW-UHFFFAOYSA-N
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Description

Malonyl chloride, also known as malonyl dichloride, is a chemical compound that has been studied in various contexts due to its role in biological systems and its utility in synthetic chemistry. It is an intermediate in the pathways of de novo fatty acid biosynthesis and fatty acid elongation, and it has an important signaling function through its allosteric inhibition of carnitine palmitoyltransferase 1, which controls mitochondrial beta-oxidation .

Synthesis Analysis

The synthesis of malonyl chloride and its derivatives has been explored in several studies. For instance, the Effenberger alpha,alpha'-annulation was used to synthesize bicyclo[3.3.1]nonane-trione derivatives from malonyl chloride, which allowed for a short synthesis of (+/-)-clusianone . Additionally, genome-scale metabolic network modeling has been employed to force carbon flux towards malonyl-CoA, a related compound, in Escherichia coli, which could be extrapolated to the synthesis of malonyl chloride .

Molecular Structure Analysis

The molecular structure of malonyl chloride has been investigated using various spectroscopic methods and theoretical calculations. Fourier transform infrared spectra and Raman spectra have revealed the existence of diketo conformers of malonyl chloride esters . Gas-phase studies of malonyl dichloride have identified a mixture of two rotamers with non-planar skeletons .

Chemical Reactions Analysis

Malonyl chloride participates in a variety of chemical reactions. It has been used in base-switched annuloselectivity reactions with imines, leading to different products depending on the nucleophilicity of the base used . Additionally, reactions with thiocyanates have yielded chloropyrano[3,4-e][1,3]oxazine-4,5-diones, which further react with amines to produce various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of malonyl chloride are closely related to its reactivity and molecular structure. The vibrational analyses of its esters suggest the presence of diketo conformers, and the NMR spectra indicate that no enol tautomers are present in solution . The gas-phase structure of malonyl dichloride has been elucidated, showing a preference for conformations where the C=O groups are eclipsed to the methylene C-H bonds or the opposite C-C single bonds .

Scientific Research Applications

Heterocyclic Syntheses with Malonyl Chloride

Malonyl chloride has been used in the synthesis of heterocyclic compounds. A study by Al-Rawi and Elvidge (1973) demonstrated that malonyl chloride reacts with alkyl and aryl thiocyanates to yield various heterocycles. These compounds, when treated with amines, undergo a series of reactions, eventually yielding N-substituted β-aminoglutaconamides with an α-allophanoyl side chain (Al-Rawi & Elvidge, 1973).

Green Chemistry Synthesis

Patil and Chavan (2015) explored the solvent-free synthesis of malonyl chlorides, highlighting a green chemistry approach. Their study emphasized the synthesis of monomethyl and monoethyl malonyl chloride, achieving high conversion rates in the absence of solvents, which suggests a more environmentally friendly method of production (Patil & Chavan, 2015).

Metabolic Engineering and Malonyl-CoA

Studies have also focused on malonyl-CoA, a related compound to malonyl chloride. For instance, McGarry, Mannaerts, and Foster (1977) investigated the role of malonyl-CoA in regulating hepatic fatty acid oxidation and ketogenesis, finding that it acts as both a precursor for fatty acid synthesis and a suppressor of fatty acid oxidation (McGarry, Mannaerts, & Foster, 1977).

Genetic Engineering for Malonyl-CoA Monitoring

Johnson et al. (2017) reviewed the development of genetically-encoded malonyl-CoA sensors for metabolic engineering. These sensors help in dynamically reprogramming cell metabolism for various biotechnological applications, emphasizing the importance of malonyl-CoA in biosynthesis (Johnson et al., 2017).

Structural and Conformational Analysis

The structural and conformational properties of malonyl chloride and its derivatives have been a topic of research as well. Schiavoni, Mack, and Védova (1996) analyzed the Fourier transform infrared spectra and Raman spectra of malonyl chloride methyl and ethyl esters, contributing to the understanding of their molecular structure (Schiavoni, Mack, & Védova, 1996).

Synthesis of Novel Compounds

Chakrasali, Ila, and Junjappa (1988) demonstrated the use of malonyl chloride in the synthesis of novel compounds like 4-hydroxy-6-methylthio-2(1H)-pyridones. This illustrates malonyl chloride's versatility in organic synthesis (Chakrasali, Ila, & Junjappa, 1988).

Safety And Hazards

Malonyl chloride is flammable and can cause severe skin burns and eye damage . It reacts violently with water . It is recommended to avoid breathing its mist, gas, or vapors and to use personal protective equipment when handling it .

Future Directions

Malonyl chloride is a very good precursor for organic synthesis especially in malonic acid derivatives and heterocyclic derivatives . It has potential applications in the synthesis of alkaloids and block copolymers .

properties

IUPAC Name

propanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H2Cl2O2/c4-2(6)1-3(5)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYFKXOFMCIXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061860
Record name Propanedioyl dichloride
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Molecular Weight

140.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Malonyl chloride

CAS RN

1663-67-8
Record name Malonyl chloride
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Record name Propanedioyl dichloride
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Record name Malonyl chloride
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Record name Propanedioyl dichloride
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Record name PROPANEDIOYL DICHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,010
Citations
Z Yang, S Li, Z Zhang, J Xu - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
… feature that one equivalent of sulfonyl chloride is reacted with two equivalents of imine without any other bases, 24 we started our optimization by simply mixing ethyl malonyl chloride (1…
Number of citations: 0 pubs.rsc.org
P Nuhant, M David, T Pouplin, B Delpech… - Organic …, 2007 - ACS Publications
Conditions were found for the successful Effenberger α,α‘-annulation of 3,3-dimethyl-2,4,6-triprenyl cyclohexanone silyl enol ethers with malonyl chloride to give the corresponding …
Number of citations: 0 pubs.acs.org
RT Chakrasali, H Ila, H Junjappa - Synthesis, 1988 - repository.ias.ac.in
… The acylketene S,N-acetals 1 react with one equivalent of malonyl chloride in the presence of … However, in the presence of excess of malonyl chloride (three equivalents), the reaction …
Number of citations: 0 repository.ias.ac.in
SR Sarker, DM Stone, EJ Evain… - Journal of …, 1994 - Wiley Online Library
Recently we reported the reaction of 1,1‐dimethyl‐4‐substituted semicarbazides with phosgene to occur with formation of several new heterocyclic ring systems. Here we report the …
Number of citations: 0 onlinelibrary.wiley.com
JA Elvidge, NA Zaidi - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… Chloroacetonitrile with malonyl chloride yielded 2.3-dichloro-… PREVIOUSLY we reported that malonyl chloride reacts with … fluoroacetonitrile reacted with malonyl chloride to give a single …
Number of citations: 0 pubs.rsc.org
JMA Al-Rawi, JA Elvidge - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… (2) for the malonyl chloride-thiocyanate products through … Treatment of phenyl thiocyanate with malonyl chloride … through self-condensation of malonyl chloride to give the pyrone acid …
Number of citations: 0 pubs.rsc.org
SJ Davis, JA Elvidge - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… malonyl chloride occurs with acetone-l,3-dicarboxylic ester, biacetyl, benzil, and benzaldehyde. Hexanal induces the self-condensation of malonyl chloride, … group of malonyl chloride. …
Number of citations: 0 pubs.rsc.org
MA Butt, JA Elvidge, AB Foster - Journal of the Chemical Society …, 1963 - pubs.rsc.org
… THE condensation reactions of malonyl chloride with ketones … of phenyl isothiocyanate with malonyl chloride. Chlorodihydro-… When malonyl chloride was heated with phenyl isocyanate, …
Number of citations: 0 pubs.rsc.org
MA Butt, JA Elvidge - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… like simple ketones with malonyl chloride and yielded chloropyronodioxins… Benzoylacetone and malonyl chloride gave the … The product from acetylacetone and malonyl chloride had the …
Number of citations: 0 pubs.rsc.org
SJ Davis, JA Elvidge - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
Published on 01 January 1952. Downloaded by google on 3/12/2022 7:35:49 AM. View Article Online / Journal Homepage / Table of Co Page 1 Published on 01 January 1952 …
Number of citations: 0 pubs.rsc.org

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